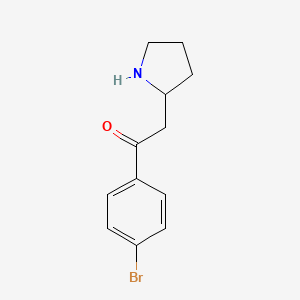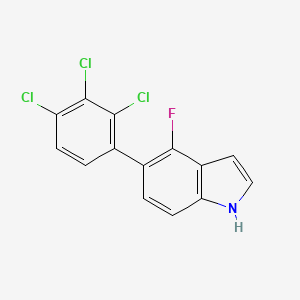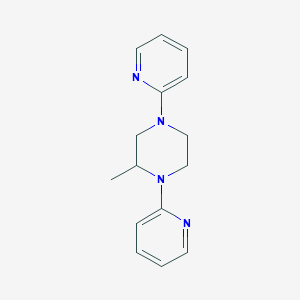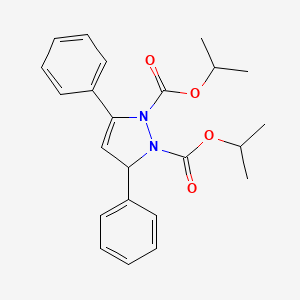
Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate is a complex organic compound with a unique structure that includes a pyrazole ring substituted with phenyl groups and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate typically involves the reaction of 3,5-diphenyl-1H-pyrazole with diisopropyl oxalate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature, often around room temperature to 60°C, until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkoxides, amines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Ester derivatives, amides
Scientific Research Applications
Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Di-tert-butylphosphino)phenyl]-3,5-diphenyl-1H-pyrazole
- 1-(2,2-dimethylpropanoyl)-3,5-diphenyl-1H-pyrazole
Comparison
Diisopropyl 3,5-diphenyl-1H-pyrazole-1,2(3H)-dicarboxylate is unique due to its specific ester functionalities and the presence of diisopropyl groups. This structural uniqueness can influence its reactivity, solubility, and biological activity compared to similar compounds. For instance, the presence of diisopropyl groups may enhance its lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
dipropan-2-yl 3,5-diphenyl-3H-pyrazole-1,2-dicarboxylate |
InChI |
InChI=1S/C23H26N2O4/c1-16(2)28-22(26)24-20(18-11-7-5-8-12-18)15-21(19-13-9-6-10-14-19)25(24)23(27)29-17(3)4/h5-17,20H,1-4H3 |
InChI Key |
DJMZHMJGRUCPIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1C(C=C(N1C(=O)OC(C)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


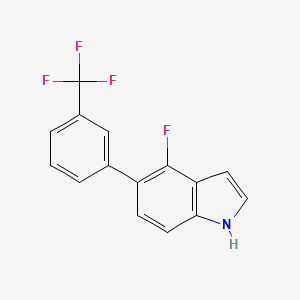
![N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide](/img/structure/B13089505.png)
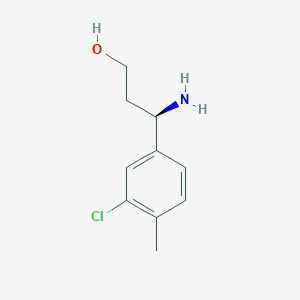
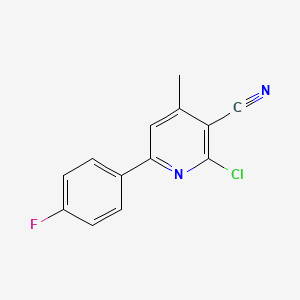
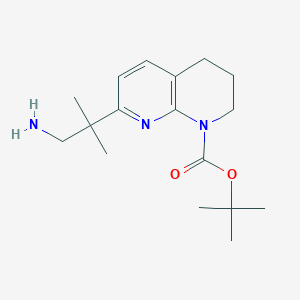
![5-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)picolinic acid](/img/structure/B13089530.png)
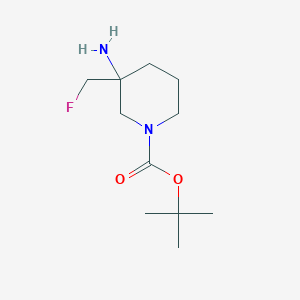
![5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13089541.png)
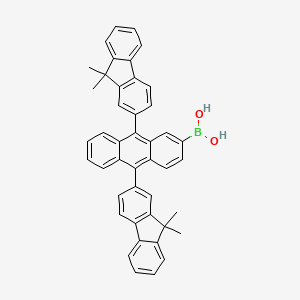
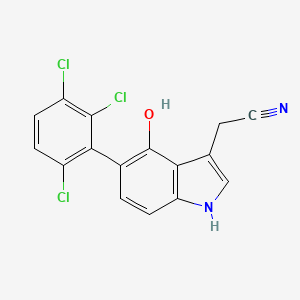
![1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13089563.png)
